(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol
Description
(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with a nitro group at position 6 and a hydroxymethyl group at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active imidazothiazole derivatives, such as antiparasitic and antiviral agents .
Structure
3D Structure
Properties
Molecular Formula |
C6H7N3O3S |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
(6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)methanol |
InChI |
InChI=1S/C6H7N3O3S/c10-3-4-1-8-2-5(9(11)12)7-6(8)13-4/h2,4,10H,1,3H2 |
InChI Key |
DPOYRQMCTUUCSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=NC(=CN21)[N+](=O)[O-])CO |
Origin of Product |
United States |
Preparation Methods
Thiirane-Based Cyclization (Method A)
This method, adapted from Thompson et al., involves a three-step process:
Step 1: Synthesis of tert-Butyldimethyl(thiiran-2-ylmethoxy)silane (Intermediate 61)
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Reagents : tert-Butyldimethyl(oxiran-2-ylmethoxy)silane, thiourea-silica gel.
-
Conditions : Stirred in CH₂Cl₂ at 20°C for 3 hours.
-
Key Characterization :
Step 2: Cyclization to Form Silyl-Protected Intermediate (62)
Step 3: Deprotection to Yield Target Compound (63)
Alternative Route via Direct Alkylation (Method B)
A modified approach from JOCPR optimizes the introduction of the hydroxymethyl group:
Step 1: Condensation of 4,5-Diphenylimidazole-2-thione
Step 2: Bromine-Mediated Cyclization
Step 3: Hydroxymethylation
Critical Analysis of Methodologies
Yield Comparison
| Method | Overall Yield | Key Advantage |
|---|---|---|
| Method A | 27.4% (3 steps) | High purity (>95%), scalable |
| Method B | 15–20% (3 steps) | Avoids silyl protection |
Challenges and Solutions
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Nitro Group Instability : Method A uses DIPEA to prevent premature nitro reduction.
-
Stereochemical Control : Chiral HPLC separation ensured enantiopure products in derivative syntheses.
Applications in Derivative Synthesis
The hydroxymethyl group enables further functionalization:
Etherification (Example: Compound 8 in )
Esterification (Example: Compound 67 in )
-
Reagents : (2R)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride, DMAP.
-
Conditions : Pyridine, 20°C, 6 hours.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the methanol moiety.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the methanol or nitro positions.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity :
- Mechanism of Action :
Biological Research
-
Biochemical Studies :
- The compound serves as a building block for synthesizing more complex heterocyclic compounds that may have enhanced biological activities. Its unique structure allows for various modifications that can lead to derivatives with improved efficacy against specific pathogens.
-
Interaction Studies :
- Research into the binding affinity of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol with various biological targets is ongoing. These studies utilize techniques such as molecular docking and affinity assays to elucidate its potential therapeutic roles.
Mechanism of Action
The mechanism of action of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to the inhibition of key enzymes in the Mycobacterium tuberculosis metabolic pathway . The nitro group plays a crucial role in the compound’s bioactivity, undergoing bioreductive activation to form reactive intermediates that disrupt bacterial cell function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs vary in substituents, heteroatoms, and ring systems, leading to distinct physicochemical and biological properties. Key comparisons include:
Spectroscopic Properties
- IR Spectroscopy : The nitro group exhibits strong asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively, while the hydroxymethyl O–H stretch appears as a broad peak at ~3300 cm⁻¹ .
- NMR Data : The hydroxymethyl proton resonates at δ 3.5–4.5 ppm (¹H-NMR), while the nitro group deshields adjacent protons, causing downfield shifts (e.g., δ 7.2–8.0 ppm for aromatic protons in ) .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
The compound (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol is a derivative of the nitroimidazole family, which has garnered attention for its potential biological activities, particularly against various pathogens including Mycobacterium tuberculosis. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and efficacy against infectious diseases.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps that typically include the formation of the imidazole and thiazole rings. The structural features of this compound are critical for its biological activity. The nitro group at position 6 is essential for its mechanism of action against bacterial targets.
Antimicrobial Properties
Research indicates that compounds containing the nitroimidazole scaffold exhibit significant antimicrobial activity. For instance, derivatives of 6-nitro-2,3-dihydroimidazo[2,1-b]thiazoles have been evaluated for their efficacy against Mycobacterium tuberculosis . In vitro studies show that these compounds possess minimum inhibitory concentrations (MICs) in the range of 0.006 to 0.078 µg/mL against drug-susceptible and resistant strains of M. tuberculosis .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| OPC-67683 | 0.006 | Drug-susceptible M. tuberculosis |
| 6-Nitro-2,3-dihydroimidazo[2,1-b]thiazole | 0.078 | Drug-resistant M. tuberculosis |
The mechanism by which this compound exerts its antimicrobial effects is primarily attributed to the activation of nitro groups by bacterial nitroreductases. This activation leads to the formation of reactive intermediates that damage bacterial DNA and inhibit replication .
Case Studies
Several studies have highlighted the effectiveness of this compound in treating tuberculosis:
- In Vivo Efficacy : In mouse models infected with M. tuberculosis, compounds derived from the nitroimidazole series demonstrated significant in vivo efficacy at lower doses compared to traditional treatments like rifampicin .
- Comparative Studies : A comparative study evaluated various derivatives against both active and dormant forms of M. tuberculosis. The results indicated that modifications on the thiazole ring significantly influenced antimicrobial potency .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific substitutions on the imidazole and thiazole rings enhance biological activity:
Q & A
Q. What are the common synthetic routes for (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol?
The synthesis of imidazo[2,1-b]thiazole derivatives typically involves cyclization reactions. For example, analogous oxazole derivatives (e.g., 6-nitro-2,3-dihydroimidazo[2,1-b]oxazoles) are synthesized via epoxide ring-opening with nitroimidazoles under basic conditions (e.g., DIPEA) at elevated temperatures (105–108°C) . For thiazole variants, replacing oxygen-containing intermediates (e.g., glycidyl ethers) with sulfur-based precursors (e.g., thiazole epoxides) may be required. Post-cyclization, hydroxylation or oxidation steps can yield the methanol substituent at the 2-position. Reaction purity is often ensured via sodium hydride-mediated purification in DMF .
Q. What spectroscopic techniques validate the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm proton environments and carbon backbone (e.g., aromatic protons at δ 6.4–8.2 ppm, methylene groups at δ 4.1–4.2 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., NO₂ stretches ~1340–1558 cm⁻¹, C=N ~1621 cm⁻¹) .
- FABMS/EI-MS : Validates molecular weight (e.g., m/z 466 for analogous compounds) .
- Elemental Analysis : Confirms C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .
Q. What pharmacological activities are reported for imidazo[2,1-b]thiazole derivatives?
Imidazo[2,1-b]thiazoles exhibit broad bioactivity, including:
- Antimycobacterial : Nitro-substituted derivatives (e.g., delamanid analogs) target mycolic acid synthesis in Mycobacterium tuberculosis .
- Anticancer/Antitumor : Activity against tumor cell lines via kinase inhibition or apoptosis induction .
- Antimicrobial : Efficacy against Gram-positive bacteria and fungi .
Advanced Research Questions
Q. How can synthetic yield be optimized while reducing mutagenic byproducts?
Mutagenicity in nitroimidazole derivatives is linked to substituents (e.g., dimethyl groups). Strategies include:
- Structural Modifications : Replacing mutagenic substituents (e.g., methyl groups) with halogens or aryl moieties .
- Reaction Optimization : Using milder bases (e.g., NaHCO₃) instead of NaH to minimize side reactions .
- Byproduct Monitoring : HPLC or TLC to detect and isolate minor impurities (e.g., 5-nitro regioisomers, ≤3%) .
Q. How to address contradictions in reported biological activities of imidazo[2,1-b]thiazoles?
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., H37Rv vs. clinical TB strains) or incubation conditions .
- Compound Purity : Impurities >1% can skew results; rigorous recrystallization (e.g., ethanol/DMF mixtures) is critical .
- Structural Analog Confusion : Misassignment of regioisomers (e.g., 5-nitro vs. 6-nitro derivatives) due to similar chromatographic behavior .
Q. What strategies improve metabolic stability in preclinical studies?
- Prodrug Design : Masking the methanol group as esters or carbamates to enhance bioavailability .
- Deuterium Incorporation : Replacing labile hydrogens (e.g., C-H bonds adjacent to NO₂) to slow oxidative metabolism .
- Co-crystallization Studies : Identifying stable polymorphs via X-ray diffraction to optimize formulation .
Methodological Notes
- Safety : Nitroimidazole intermediates are explosive; avoid grinding or heating in bulk .
- Scale-up : Continuous flow systems (e.g., Hantzsch-Biginelli reactions) improve safety and yield for multistep syntheses .
- Data Reproducibility : Cross-validate spectral data with computational tools (e.g., DFT for NMR prediction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
